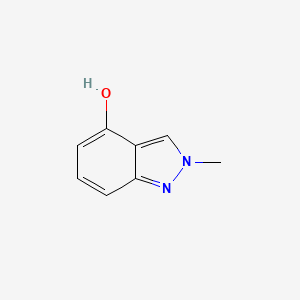

2-Methyl-2H-indazol-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

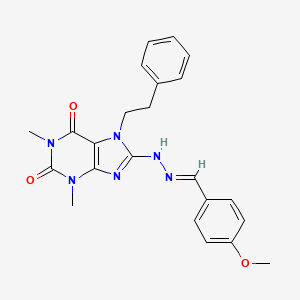

“2-Methyl-2H-indazol-4-ol” is a heterocyclic organic compound that contains a five-membered nitrogen-containing ring. It has a molecular weight of 148.16 . The IUPAC name for this compound is 2-methyl-2H-indazol-4-ol .

Synthesis Analysis

The synthesis of 2H-indazoles, such as 2-Methyl-2H-indazol-4-ol, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 2-Methyl-2H-indazol-4-ol can be represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-10-5-6-7 (9-10)3-2-4-8 (6)11/h2-5,11H,1H3 .

Physical And Chemical Properties Analysis

2-Methyl-2H-indazol-4-ol is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .

科学的研究の応用

Antimicrobial Evaluation

2-Methyl-2H-indazol-4-ol derivatives have been explored for their antimicrobial properties. A study by Gopalakrishnan et al. (2009) designed and synthesized derivatives of 2H-indazol-3-ols, evaluating their in vitro antimicrobial activity against various bacterial and fungal strains. The nature of substituents on the phenyl rings significantly influenced the antimicrobial activity of these compounds, highlighting the compound's potential in designing new antimicrobials (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).

Antioxidant Properties

Efraín Polo et al. (2016) synthesized a series of tetrahydroindazoles to investigate their antioxidant activity using DPPH and ABTS assays. The study found moderate antioxidant activity in specific derivatives, suggesting potential applications in developing antioxidant therapies or compounds (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).

Synthetic Methodologies and Applications

The Davis-Beirut Reaction (DBR) offers a robust method for constructing 2H-indazoles and their derivatives, crucial for medicinal chemistry applications. This reaction utilizes diverse chemistries of nitroso intermediates under redox-neutral conditions, expanding the toolbox for synthesizing biologically relevant heterocycles (Zhu, Haddadin, & Kurth, 2019).

Biological Interest Derivatives

Indazolyl derivatives exhibit potential biological interest, with studies exploring their synthesis and characterization. Isin et al. (2001) reported synthetic approaches yielding 1H- and 2H-indazolyl derivatives, underlining the versatility and potential of indazole scaffolds in drug discovery and development (Isin, de Jonge, & Castagnoli, 2001).

Antifungal and Antibacterial Agents

Indazole scaffolds, such as those found in 2-Methyl-2H-indazol-4-ol derivatives, have been studied for their antimicrobial and anti-inflammatory properties, underscoring their significance in developing new therapeutic agents (Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

2-methylindazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXZFBYBWCVEQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2H-indazol-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2560321.png)

![(4-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560326.png)

![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)

![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2560338.png)

![N-[2-(3-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2560342.png)